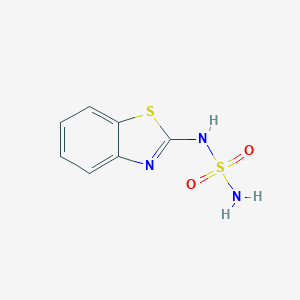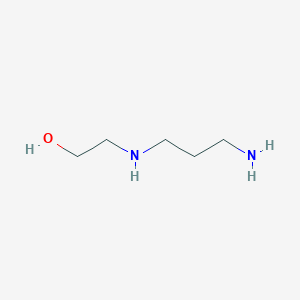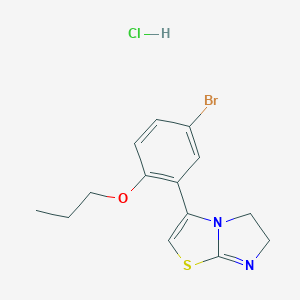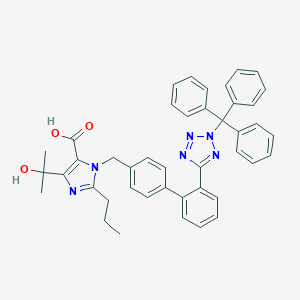
2,4,6-Trimethylanilin
Übersicht
Beschreibung
2,4,6-Trimethylaniline: is an organic compound with the molecular formula C₉H₁₃N . It is an aromatic amine that is of commercial interest as a precursor to dyes and other chemical compounds . This compound is also known by other names such as Aminomesitylene , Mesitylamine , and Mesidine .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylaniline has several scientific research applications, including:
Wirkmechanismus
Target of Action
2,4,6-Trimethylaniline is an organic compound with the formula (CH3)3C6H2NH2 . It is an aromatic amine that is of commercial interest as a precursor to dyes It is known to be hazardous, affecting the respiratory system .
Mode of Action
The compound is used in the synthesis of a variety of bulky ligands . It undergoes a condensation reaction with glyoxal to prepare glyoxal-bis(mesitylimine), a yellow solid . This diimine is a useful precursor to popular N-heterocyclic carbene (NHC) ligands, including IMes . N-heterocyclic carbenes, as found in the 2nd generation Grubbs’ catalyst, are also prepared from this compound .
Biochemical Pathways
Its role as a precursor to dyes and its use in the synthesis of nhc ligands suggest that it may be involved in various chemical reactions and synthesis pathways .
Pharmacokinetics
Its physical properties such as a density of 0963 g/mL, a melting point of -49 °C, and a boiling point of 233 °C can influence its bioavailability and pharmacokinetics.
Result of Action
It is known to be hazardous, with acute toxicity upon inhalation, dermal contact, and oral ingestion . It can cause skin and eye irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Trimethylaniline. Its physical properties, such as its boiling and melting points, suggest that temperature can affect its state and therefore its reactivity . Additionally, its hazardous nature indicates that safety measures should be taken when handling this compound .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2,4,6-Trimethylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with enzymes such as glyoxalase and various proteins involved in the detoxification processes. The compound undergoes condensation reactions with glyoxal to form glyoxal-bis(mesitylimine), which is a precursor to N-heterocyclic carbene ligands . These interactions are essential for the formation of stable complexes used in catalysis and other biochemical applications.
Cellular Effects
2,4,6-Trimethylaniline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce changes in gene expression related to detoxification and stress response pathways . Additionally, 2,4,6-Trimethylaniline impacts cellular metabolism by interacting with enzymes involved in the breakdown and synthesis of organic molecules.
Molecular Mechanism
At the molecular level, 2,4,6-Trimethylaniline exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. For instance, its interaction with glyoxal leads to the formation of diimine ligands, which are crucial for various catalytic processes . These interactions result in changes in gene expression and enzyme activity, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trimethylaniline change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air. Long-term studies have shown that prolonged exposure to 2,4,6-Trimethylaniline can lead to cumulative effects on cellular function, including alterations in metabolic pathways and enzyme activities . These changes are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 2,4,6-Trimethylaniline vary with different dosages in animal models. At low doses, the compound may have minimal impact, but higher doses can lead to toxic effects, including liver damage and changes in blood parameters . Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become significant. These findings are essential for determining safe exposure levels in both laboratory and industrial settings.
Metabolic Pathways
2,4,6-Trimethylaniline is involved in several metabolic pathways, particularly those related to the detoxification of aromatic amines. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and breakdown . The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular components, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 2,4,6-Trimethylaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems and its potential impact on cellular functions.
Subcellular Localization
2,4,6-Trimethylaniline’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s activity and function within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylaniline is typically synthesized through the selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by the reduction of the resulting nitro group to the aniline . The nitration process involves the use of mixed acids, such as sulfuric acid and nitric acid, at controlled temperatures to ensure selective nitration . The nitro compound is then reduced using catalytic hydrogenation, often with a nickel catalyst, to yield 2,4,6-Trimethylaniline .
Industrial Production Methods: In industrial settings, the production of 2,4,6-Trimethylaniline follows a similar route. Mesitylene is nitrated using a mixture of sulfuric acid and nitric acid, and the resulting nitro compound is reduced using iron powder and hydrochloric acid . This method is cost-effective and yields high-purity 2,4,6-Trimethylaniline .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine group in 2,4,6-Trimethylaniline.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts is common.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2,4,6-Trimethylaniline from its nitro precursor.
Substitution: Various substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Diisopropylaniline
- 4,N,N-Trimethylaniline
- 2,4,6-Trimethylbenzenamine
Comparison: 2,4,6-Trimethylaniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo . Compared to 2,6-Diisopropylaniline, it has smaller substituents, which can affect steric hindrance and reaction outcomes . The presence of three methyl groups in 2,4,6-Trimethylaniline also makes it distinct from other aniline derivatives, impacting its chemical properties and applications .
Eigenschaften
IUPAC Name |
2,4,6-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPRPSXBZNOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Record name | ANILINE, 2,4,6-TRIMETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4864 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6334-11-8 (hydrochloride) | |
| Record name | 2,4,6-Trimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5043847 | |
| Record name | 2,4,6-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aniline, 2,4,6-trimethyl- appears as a liquid. (EPA, 1998), Liquid; [HSDB] Rose colored liquid; [MSDSonline] | |
| Record name | ANILINE, 2,4,6-TRIMETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4864 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,6-Trimethylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2991 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
450 to 451 °F at 760 mmHg (EPA, 1998), 232-234 °C | |
| Record name | ANILINE, 2,4,6-TRIMETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4864 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,6-TRIMETHYLANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water | |
| Record name | 2,4,6-TRIMETHYLANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9633 (EPA, 1998) - Less dense than water; will float, 0.96 kg/l | |
| Record name | ANILINE, 2,4,6-TRIMETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4864 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,6-TRIMETHYLANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.06 [mmHg] | |
| Record name | 2,4,6-Trimethylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2991 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Liquid | |
CAS No. |
88-05-1 | |
| Record name | ANILINE, 2,4,6-TRIMETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4864 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,6-Trimethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,4,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIR5CRL5BG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,6-TRIMETHYLANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
23 °F (EPA, 1998), -5 °C | |
| Record name | ANILINE, 2,4,6-TRIMETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4864 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,6-TRIMETHYLANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4,6-trimethylaniline?
A1: 2,4,6-Trimethylaniline has the molecular formula C9H13N and a molecular weight of 135.21 g/mol.
Q2: How can 2,4,6-trimethylaniline be characterized spectroscopically?
A2: Various spectroscopic techniques can be employed, including:
- NMR Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments in the molecule, respectively. [, , , ]
- IR Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. [, ]
- Mass Spectrometry: This technique determines the mass-to-charge ratio of ions, aiding in structural elucidation and analysis. [, ]
Q3: Is 2,4,6-trimethylaniline compatible with polymeric materials?
A: Yes, 2,4,6-trimethylaniline can be incorporated into polyimide membranes. Research shows enhanced gas permeability with these membranes, making them potentially useful for gas separation applications. []
Q4: Can 2,4,6-trimethylaniline participate in catalytic reactions?
A4: Yes, 2,4,6-trimethylaniline plays a role in several catalytic processes. For example:
- It acts as a substrate in cobalt Schiff base complex-catalyzed oxidations with tert-butyl hydroperoxide, yielding nitrobenzene derivatives and 4-(tert-butylperoxy)-2,5-cyclohexadien-1-imines. []
- It's involved in the synthesis of 3-(mesitylthio)-1H-1,2,4-triazole using a continuous-flow reactor. []
Q5: How do structural modifications of 2,4,6-trimethylaniline influence its reactivity?
A5: Substitutions on the aromatic ring significantly impact reactivity. For instance:
- The presence of bulky substituents, like tert-butyl groups, at the 2- and 6-positions can hinder certain reactions and influence the product distribution in catalytic oxidations. []
- Introducing electron-withdrawing groups like chlorine at the 2-position can lead to the formation of N-thiosulfinylaniline derivatives. []
Q6: What are the known toxicological effects of 2,4,6-trimethylaniline?
A6: Studies indicate that 2,4,6-trimethylaniline exhibits toxicity in animal models:
- Long-term dietary administration in rats led to the development of tumors in various tissues, including cirrhosis of the liver. []
- It induced both mammosomatotrophic and inactive transplantable pituitary tumors in rats. [, ]
Q7: Are there any specific safety concerns regarding 2,4,6-trimethylaniline exposure?
A: Given its genotoxic and carcinogenic potential in animal studies [, ], handling 2,4,6-trimethylaniline requires caution and appropriate safety measures to minimize exposure risks.
Q8: How can 2,4,6-trimethylaniline be quantified in biological samples?
A: Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC/MS) enables the detection and quantification of 2,4,6-trimethylaniline in biological fluids like urine, blood, and milk. []
Q9: Can 2,4,6-trimethylaniline be analyzed in hair samples?
A: Yes, a GC/MS method has been developed for analyzing 2,4,6-trimethylaniline in hair fibers. This method can differentiate dyed hair by detecting and quantifying oxidation hair-dye components, including 2,4,6-trimethylaniline. []
Q10: What research tools are valuable for studying 2,4,6-trimethylaniline?
A10: Several resources aid research on 2,4,6-trimethylaniline:
- Spectroscopic techniques (NMR, IR, Mass Spectrometry): Essential for structural characterization and reaction monitoring. [, , , , , , , ]
- Chromatographic methods (GC, HPLC): Used to separate and quantify 2,4,6-trimethylaniline in complex mixtures. [, , ]
- Computational chemistry software: Allows for modeling molecular properties, reaction mechanisms, and predicting potential biological activities. []
Q11: What are some historical milestones in research related to 2,4,6-trimethylaniline?
A: Early research primarily focused on characterizing its chemical properties and reactivity. Subsequent studies explored its toxicological profile, revealing carcinogenic effects in animal models. [, ] More recently, the focus has shifted towards understanding its catalytic potential and application in material science. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)

